CNS Penetration: Zanvipixant Brain-to-Plasma Ratio vs. Non-Brain-Penetrant P2X7 Antagonists
Zanvipixant achieves a brain-to-plasma ratio of 1, establishing unequivocal CNS penetration capability [1]. In direct comparison, AZD9056, a P2X7 antagonist that advanced to Phase II for Crohn's disease and rheumatoid arthritis, was not characterized as a brain-penetrant molecule and lacks published brain-to-plasma ratio data [2]. Similarly, A-438079, a widely used preclinical tool compound, requires intraperitoneal administration at 30 mg/kg to demonstrate neuroprotective effects, indicating poor oral CNS bioavailability relative to Zanvipixant's robust oral brain occupancy [3].
| Evidence Dimension | Brain-to-plasma ratio (CNS penetration) |
|---|---|
| Target Compound Data | Brain/plasma = 1 (oral dosing) |
| Comparator Or Baseline | AZD9056: Not reported as brain-penetrant; A-438079: Requires 30 mg/kg i.p. for CNS effects |
| Quantified Difference | Zanvipixant demonstrates unequivocal oral CNS penetration vs. comparators lacking documented brain penetration |
| Conditions | Rat model; brain and plasma concentrations measured post-oral administration |
Why This Matters
For any research program targeting neuroinflammation or CNS disorders, brain-penetrant P2X7 antagonism is a non-negotiable requirement—Zanvipixant's brain-to-plasma ratio of 1 provides documented CNS target engagement unavailable with AZD9056 or A-438079.
- [1] Bhattacharya A, Lord B, Grigoleit JS, et al. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting P2X7 ion channels in animal models of neuroinflammation and anhedonia. Neuropsychopharmacology. 2018;43(13):2586-2596. View Source
- [2] McInnes IB, Cruwys S, Bowers K, Braddock M. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism. Clin Exp Rheumatol. 2014;32(6):878-882. View Source
- [3] Engel T, Gomez-Villafuertes R, Tanaka K, et al. P2X7 receptor inhibition interrupts the progression of seizures in immature rats and reduces hippocampal damage. CNS Neurosci Ther. 2014;20(6):556-564. View Source
